REACTION_CXSMILES
|
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[NH:3][CH:2]=1.[H-].[Na+].CI.[C:18](=O)([O-])O.[Na+]>CN(C)C=O>[CH3:18][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[N:3]=[CH:2]1 |f:1.2,4.5|
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Name
|
|
Quantity
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1.39 g
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Type
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reactant
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Smiles
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N1=CNC2=C1C=CC=C2C(=O)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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0.299 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
0.744 mL
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Type
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reactant
|
Smiles
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CI
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture is heated to 45° C. over 17 hours
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Duration
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17 h
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Type
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EXTRACTION
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Details
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extracted with 2:1 tetrahydrofuran/tert-butyl methyl ether (2×150 ml)
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Type
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WASH
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Details
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The combined organic phases are washed with 50 ml each of saturated aqueous sodium hydrogencarbonate solution and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
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Smiles
|
CN1C=NC2=C1C=CC=C2C(=O)OC
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Name
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|
Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |